![molecular formula C9H12N2O2 B1149455 Methyl 2-amino-3-(pyridin-2-yl)propanoate CAS No. 172927-00-3](/img/structure/B1149455.png)
Methyl 2-amino-3-(pyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-3-(pyridin-2-yl)propanoate” is a chemical compound that has attracted interest from researchers due to its potential applications in various fields. It is also known as “Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride” with a CAS Number of 1197231-86-9 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was obtained via a multiple synthesis route .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-(pyridin-2-yl)propanoate” can be represented by the SMILES stringO=C(OC)CCNC1=NC=CC=C1
. The InChI code for this compound is 1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11)
. Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(pyridin-2-yl)propanoate” is a solid compound . It has a molecular weight of 180.20 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)imidates
Methyl 2-amino-3-(pyridin-2-yl)propanoate can be used in the synthesis of N-(pyridin-2-yl)imidates. This process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . The α-iminonitriles are then selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
Synthesis of Pyrimidine Derivatives
This compound can also be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the 2-(pyridin-2-yl) pyrimidine derivatives synthesized from Methyl 2-amino-3-(pyridin-2-yl)propanoate have shown promising anti-fibrotic activities. For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have shown significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Treatment of Hyperglycemia
Compounds synthesized from Methyl 2-amino-3-(pyridin-2-yl)propanoate may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Drug Development
The synthesized compounds can be analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate. The ADMET characteristics of the drug are necessary for drug development and it should be carried out in early stages to avoid drug development failures .
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-3-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMFYLWBZTWHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(pyridin-2-yl)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.